![molecular formula C34H24N4O4 B15073205 4,4'-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid]](/img/structure/B15073205.png)
4,4'-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid] is a complex organic compound with the molecular formula C34H24N4O4 and a molecular weight of 552.58 g/mol . This compound is a derivative of porphyrin, a class of heterocyclic macrocycle organic compounds, and is characterized by the presence of benzoic acid groups attached to the porphyrin core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid] typically involves the condensation of pyrrole and benzaldehyde derivatives under acidic conditions to form the porphyrin core . The benzoic acid groups are then introduced through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,4’-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin core.
Substitution: The benzoic acid groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different porphyrin derivatives, while substitution reactions can introduce various functional groups into the benzoic acid moieties .
Scientific Research Applications
4,4’-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid] has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,4’-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid] involves its interaction with molecular targets such as metal ions and biological macromolecules . The porphyrin core can coordinate with metal ions, forming complexes that exhibit unique chemical and physical properties . These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 4,4’- (21H,23H-porphine-5,15-diyl)bis-Benzoic acid
- Benzenamine, 4,4’,4’‘,4’‘’-(7,8-dihydro-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-
Uniqueness
4,4’-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid] is unique due to its specific substitution pattern and the presence of benzoic acid groups, which impart distinct chemical properties and reactivity compared to other porphyrin derivatives . This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C34H24N4O4 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
4-[15-(4-carboxyphenyl)-2,3,22,24-tetrahydroporphyrin-5-yl]benzoic acid |
InChI |
InChI=1S/C34H24N4O4/c39-33(40)21-5-1-19(2-6-21)31-27-13-9-23(35-27)17-25-11-15-29(37-25)32(20-3-7-22(8-4-20)34(41)42)30-16-12-26(38-30)18-24-10-14-28(31)36-24/h1-11,13-15,17-18,36-37H,12,16H2,(H,39,40)(H,41,42) |
InChI Key |
CBVQSEUHYNZAIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=C(N3)C=C4C=CC(=N4)C(=C5C=CC(=CC1=N2)N5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


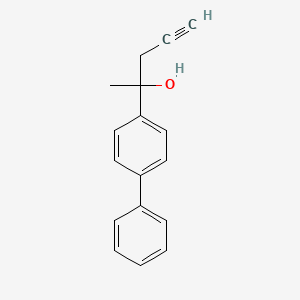

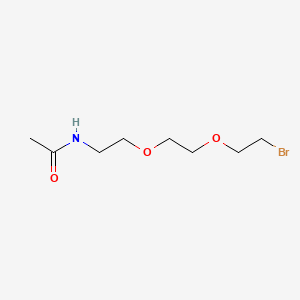

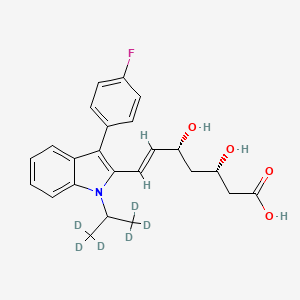
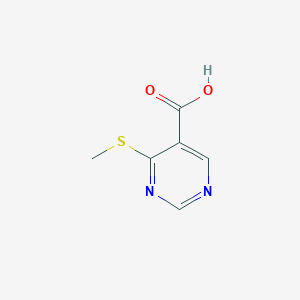
![1-(3-chloro-4-{[1-(2-hydroxy-3-methoxyphenyl)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]methyl}benzene-1-carbonyl)-L-proline](/img/structure/B15073157.png)


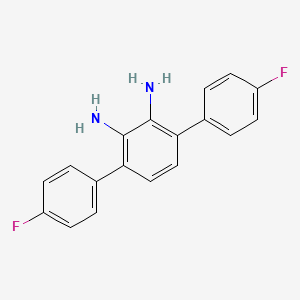
![(6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt](/img/structure/B15073189.png)
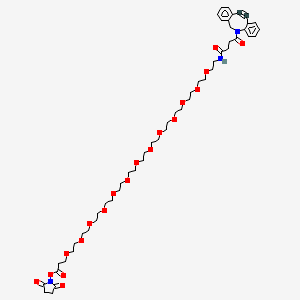
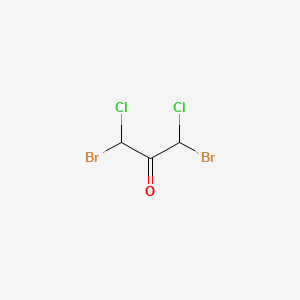
![14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15073210.png)
